molecular formula C18H16N2O2 B1459538 Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626182-01-1

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-

Cat. No.: B1459538
CAS No.: 1626182-01-1
M. Wt: 292.3 g/mol
InChI Key: PGQFKFUFFUUAJM-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a synthetic organic compound characterized by a benzeneacetamide core substituted with a methyl group at the 4-position and an oxazole-containing phenyl group at the N-position. This structure combines aromaticity (benzene ring) with heterocyclic (oxazole) and amide functional groups, making it a candidate for pharmaceutical and material science applications.

Properties

IUPAC Name

2-(4-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-2-4-14(5-3-13)10-18(21)20-16-8-6-15(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQFKFUFFUUAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- generally follows these key steps:

  • Synthesis of the oxazole-substituted aromatic intermediate.
  • Formation of the amide bond between benzeneacetamide and the substituted phenyl ring.
  • Purification and characterization of the final product.

The oxazole moiety is typically introduced through cyclization reactions involving appropriate precursors such as aldoximes or thiazole derivatives, while the amide bond formation is commonly achieved via acylation reactions using acyl chlorides or activated carboxylic acid derivatives.

Preparation of Oxazole-Substituted Phenyl Intermediates

Oxazole rings can be synthesized via cyclization reactions involving aldoximes or thiazole precursors. According to a study on related heterocyclic compounds, the synthesis of 4-(5-oxazolyl)phenyl intermediates can be achieved through:

  • Formation of aldoximes from aromatic aldehydes.
  • Chlorination to form chloroaldoximes.
  • [3+2] Dipolar cycloaddition to generate the oxazole ring.

For example, a synthetic pathway reported for 4-phenoxy-phenyl isoxazoles (structurally related heterocycles) involves the reaction of 4-fluorobenzaldehyde with phenol derivatives in the presence of potassium carbonate at elevated temperatures to form intermediates, followed by conversion to aldoximes and subsequent cyclization steps to yield the heterocyclic ring system with good yields (80–86%) under mild conditions.

Amide Bond Formation to Yield Benzeneacetamide Derivatives

The amide bond formation between the benzeneacetamide moiety and the substituted phenyl ring bearing the oxazole group is typically performed by:

  • Reacting the amine-functionalized phenyl-oxazole intermediate with benzeneacetyl chloride or equivalent activated carboxylic acid derivatives.
  • Employing coupling agents or catalysts to facilitate the reaction under mild conditions.

In related N-phenylacetamide derivatives, acylation of amines with acyl chlorides in organic solvents such as dichloromethane is a common method, often followed by purification steps like recrystallization or chromatography to obtain high-purity products.

Specific Preparation Methodologies and Reaction Conditions

Etherification and Intermediate Synthesis

A patented method for synthesizing related aromatic intermediates such as 4-(4-methylphenoxy)cyanobenzene (a precursor to benzeneacetamide derivatives) utilizes:

  • Reactants: p-Cyanochlorobenzene and p-cresol.
  • Solvent: Dimethylformamide (DMF).
  • Base: Sodium hydride as the acid binding agent.
  • Reaction temperature: Approximately 150 °C.
  • Reaction time: Around 1 hour.
  • Purification: Recrystallization using methanol.

This method achieves high yield (>90%) and purity (>99%) due to the use of sodium hydride, which maintains anhydrous conditions and simplifies the process by eliminating the need for dewatering steps typical in potassium hydroxide-based methods.

Parameter Condition Outcome
Raw materials p-Cyanochlorobenzene, p-cresol Intermediate formation
Solvent Dimethylformamide (DMF) High solubility, stable
Base Sodium hydride Ensures anhydrous reaction
Temperature 150 °C Optimal for etherification
Reaction time 1 hour Complete conversion
Purification Methanol recrystallization High purity product
Yield >90% High efficiency

Amide Formation via Acylation

Following intermediate synthesis, the amide bond formation can be conducted by:

  • Reacting the amine-substituted phenyl-oxazole with benzeneacetyl chloride.
  • Using solvents like dichloromethane (DCM).
  • Employing bases or catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) to promote acylation.
  • Reaction monitored by thin-layer chromatography (TLC).
  • Product isolation by filtration and purification by chromatography or recrystallization.

This approach is consistent with the synthesis of N-phenylacetamide derivatives containing heterocyclic moieties, where acylation reactions yield target compounds with confirmed structures by NMR and mass spectrometry.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes and Outcomes
Oxazole ring formation Aldoxime formation, chlorination, cycloaddition Efficient heterocycle synthesis, yields ~80%
Etherification (Intermediate) p-Cyanochlorobenzene + p-cresol, DMF, NaH, 150 °C, 1 hr High yield (>90%), high purity (>99%)
Amide bond formation Amine intermediate + benzeneacetyl chloride, DCM, base catalyst Mild conditions, high selectivity
Purification Recrystallization (methanol), chromatography Ensures product purity and crystallinity

Research Findings and Considerations

  • The use of sodium hydride as a base in etherification steps significantly improves yield and process simplicity compared to potassium hydroxide, as it avoids the need for dewatering and reduces reaction time.
  • Cyclization routes to form oxazole rings via aldoxime intermediates and chlorination are well-established, providing good yields and structural diversity for further functionalization.
  • Acylation reactions to form amide bonds are standard in organic synthesis, with well-documented protocols ensuring high purity and structural integrity of the final benzeneacetamide compounds.
  • Characterization techniques such as NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) are essential to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

The reactions of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Benzeneacetamide derivatives have been extensively studied for their biological activities, particularly as potential therapeutic agents. The following are key applications:

  • Anti-cancer Activity : Compounds related to benzeneacetamide have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain benzeneacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anti-cancer drugs .
  • Antimicrobial Properties : Research indicates that benzeneacetamide derivatives possess antimicrobial activity against a range of pathogens. This includes effectiveness against bacteria and fungi, suggesting potential applications in treating infectious diseases .
  • Neuroprotective Effects : Some studies suggest that benzeneacetamide derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Agricultural Applications

In addition to medicinal uses, benzeneacetamide compounds are being explored in agricultural science:

  • Pesticidal Properties : Research has indicated that certain benzeneacetamide derivatives can function as effective pesticides. Their mode of action typically involves disrupting the metabolic processes of pests, leading to increased crop protection .
  • Herbicide Development : Some derivatives have also been evaluated for their herbicidal properties. These compounds can inhibit the growth of unwanted plants while being less harmful to crops, representing a potential advancement in sustainable agriculture practices .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzeneacetamide derivatives often involves various chemical reactions such as:

  • Knoevenagel Condensation : This method is frequently used to synthesize benzeneacetamide derivatives by combining aldehydes with active methylene compounds .
  • Molecular Hybridization : By combining different pharmacophores into a single molecule, researchers can enhance biological activity and reduce side effects.

Table 1: Summary of Synthetic Pathways for Benzeneacetamide Derivatives

Synthetic MethodDescriptionKey Findings
Knoevenagel CondensationReaction between aldehydes and active methyleneEffective for synthesizing various derivatives
Molecular HybridizationCombining different pharmacophoresEnhanced biological activity observed
Microwave IrradiationAccelerates chemical reactionsImproved yields and reduced reaction times

Case Studies

Several case studies highlight the effectiveness of benzeneacetamide derivatives:

  • A study demonstrated the anti-tubercular activity of synthesized benzothiazole-based compounds derived from benzeneacetamide, showing significant inhibition against Mycobacterium tuberculosis with IC50 values comparable to standard treatments .
  • Another case study focused on the risk assessment framework for industrial chemicals like benzene, emphasizing the importance of understanding genetic damage associated with exposure to similar compounds . This highlights the relevance of studying benzeneacetamide derivatives within the context of human health and safety.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methyl-N-[4-(5-oxazolyl)phenyl]benzeneacetamide with structurally related compounds, focusing on molecular features, synthetic pathways, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
4-methyl-N-[4-(5-oxazolyl)phenyl]benzeneacetamide C₁₈H₁₇N₂O₂ 295.34 g/mol 4-methyl, N-(4-oxazolylphenyl) Not reported in evidence
4-Methoxy-N-[4-(5-oxazolyl)phenyl]benzeneacetamide C₁₇H₁₅N₂O₃ 295.32 g/mol 4-methoxy, N-(4-oxazolylphenyl) Not reported
N-[4-(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl-4-methylbenzenesulfonamide C₁₇H₁₇N₃O₄S₂ 403.46 g/mol Sulfonamide, 5-methyloxazole, 4-methylphenyl Antimicrobial activity
2-(4-Methoxyphenyl)-N-[(4-methyl-5-thioxo-triazol-3-yl)methyl]acetamide C₁₃H₁₅N₄O₂S 307.35 g/mol 4-methoxyphenyl, thioxo-triazole Not reported
Netupitant (3,5-bis(trifluoromethyl)phenyl derivative) C₃₀H₃₂F₆N₄O 478.61 g/mol Trifluoromethyl groups, piperazinyl-pyridine Antiemetic (NK₁ receptor antagonist)

Key Observations:

Sulfonamide derivatives (e.g., ) exhibit antimicrobial activity due to the sulfonamide moiety’s ability to inhibit bacterial dihydropteroate synthase . In contrast, the acetamide group in the target compound may prioritize different biological targets.

Heterocyclic Modifications: The 5-oxazolyl group in the target compound contrasts with 5-methyl-1,2-oxazol-3-yl () and thioxo-triazole (). Oxazole rings are known for metabolic stability, while thioxo-triazole derivatives may offer redox-active properties .

Synthetic Routes :

  • The target compound’s synthesis likely follows a pathway similar to , where acetylation of an amine intermediate (e.g., using acetyl chloride and triethylamine) yields the acetamide product .
  • Sulfonamide analogs () require sulfonyl chloride intermediates, which are more reactive but less stable than acetamide precursors .

Pharmacokinetic Considerations :

  • Netupitant (), though structurally distinct, highlights the importance of trifluoromethyl groups and aromatic systems in enhancing blood-brain barrier penetration—a feature absent in the target compound but relevant for CNS-targeted analogs .

Biological Activity

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound is characterized by a benzeneacetamide core with a methyl group and a 5-oxazolyl substituent on the phenyl ring. The synthesis typically involves standard organic chemistry techniques, including condensation reactions and purification methods like recrystallization or chromatography.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of benzeneacetamide derivatives, particularly against various strains of bacteria.

In Vitro Antibacterial Evaluation

  • Tested Bacteria : The compound has been evaluated against Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).
  • Minimum Inhibitory Concentration (MIC) : The effective concentration (EC50) for the compound was found to be significantly lower than that of standard antibiotics like thiodiazole copper, indicating superior antibacterial properties. For instance, one derivative exhibited an EC50 of 156.7 µM against Xoo, which is more effective than bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
  • Cell Membrane Disruption : Scanning Electron Microscopy (SEM) studies revealed that the compound causes significant damage to bacterial cell membranes, leading to cell lysis at higher concentrations. At 200 μg/mL, most cells showed severe morphological changes, indicating compromised cellular integrity .

Anticancer Activity

The anticancer potential of benzeneacetamide derivatives has also been explored, particularly their ability to induce apoptosis in tumor cells.

Cell Lines Tested

  • Compounds were evaluated against several cancer cell lines including A549 (lung cancer) and C6 (glioma). Various assays were employed such as MTT assays to assess cell viability and caspase activation assays to measure apoptotic activity .

Findings

  • Certain derivatives demonstrated significant cytotoxic effects, with IC50 values in the nanomolar range against specific cancer types. For example, compounds with 5-chloro and 5-methylbenzimidazole groups showed promising anticancer activity .

Structure-Activity Relationship (SAR)

Understanding how structural modifications influence biological activity is crucial for optimizing drug design.

Key Observations

  • Substituents on the benzene ring significantly affect both antibacterial and anticancer activities. Electron-withdrawing groups at the para position generally enhance activity compared to electron-donating groups .
  • The presence of specific functional groups in the oxazole moiety also contributes positively to the overall efficacy of the compounds.

Data Summary

CompoundTarget BacteriaEC50 (µM)Cancer Cell LineIC50 (nM)
Compound A1Xoo156.7A54950
Compound A4Xoc194.9C675
Compound A2Xac281.2--

Case Studies

  • Antibacterial Study : A study demonstrated that a specific derivative caused significant cell membrane disruption in Xoo at concentrations above 100 μg/mL, suggesting a potent mechanism against bacterial infections .
  • Anticancer Evaluation : Another research indicated that certain benzeneacetamide derivatives could effectively direct tumor cells towards apoptosis, showcasing their potential as therapeutic agents in cancer treatment .

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-N-[4-(5-oxazolyl)phenyl]benzeneacetamide?

The synthesis typically involves multi-step organic reactions, such as amidation and condensation. For example, similar benzeneacetamide derivatives are synthesized via coupling reactions between substituted benzeneacetic acid derivatives and aromatic amines. A key step often involves activating the carboxylic acid group (e.g., using thionyl chloride or EDCI) to form an acyl chloride or active ester intermediate, which then reacts with the oxazole-containing aniline derivative . Reaction optimization may include controlling temperature (e.g., reflux in anhydrous tetrahydrofuran) and using catalysts like DMAP. Purity is ensured via column chromatography, as described in protocols for analogous compounds .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation relies on spectroscopic and chromatographic methods:

  • NMR (¹H and ¹³C) to confirm substituent positions and connectivity .
  • FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • LC-MS or ESI-MS for molecular weight verification .
  • HPLC for purity assessment (>95% is typical for research-grade material) .
    Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, necessitating repeated purification or alternative solvents .

Q. What are the known biological or pharmacological activities of structurally related benzeneacetamide derivatives?

Benzeneacetamide scaffolds are explored for therapeutic potential. For example:

  • Antineoplastic activity : Derivatives like nilotinib (a benzeneacetamide analog) inhibit kinase activity in cancer cells .
  • Antidepressant potential : Trifluoromethyl-substituted analogs (e.g., befetupitant) target neurokinin receptors .
  • Antimicrobial properties : Benzoxazole-containing analogs exhibit activity against bacterial enzymes .
    Researchers should design assays (e.g., enzyme inhibition, cell viability) using these precedents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

Advanced optimization involves:

  • DoE (Design of Experiments) : Varying solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading to maximize yield .
  • Microwave-assisted synthesis : Reduces reaction time for steps like cyclization of oxazole rings .
  • In situ monitoring : Techniques like FT-IR or Raman spectroscopy track intermediate formation and guide endpoint determination .
    For example, reports a 72% yield improvement for a benzoxazole derivative using microwave irradiation compared to conventional heating.

Q. How can computational methods (e.g., DFT, MD simulations) aid in understanding the compound’s reactivity or interactions?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
  • Molecular docking : Screen potential targets (e.g., kinase enzymes) by simulating binding interactions with the oxazole and acetamide moieties .
  • MD simulations : Study solvation effects or stability in biological membranes .
    A combined experimental-computational approach resolved conflicting data in , where DFT explained unexpected tautomerization observed in NMR.

Q. How should researchers address contradictions in spectroscopic or biological activity data?

  • Multi-technique validation : If LC-MS and NMR disagree on molecular weight, use high-resolution mass spectrometry (HRMS) .
  • Biological assay controls : Include known inhibitors (e.g., for kinase assays) to validate activity trends .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as applied to a benzoxazole analog in .

Q. What strategies are recommended for evaluating the compound’s stability under various conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via HPLC .
  • pH stability profiling : Test solubility and integrity in buffers (pH 1–13) to guide formulation for in vivo studies .
  • Long-term storage : Lyophilization or storage under argon enhances stability for hygroscopic analogs .

Methodological Guidance Table

Research AspectKey TechniquesReferences
Synthesis Amidation, microwave-assisted reactions, column chromatography
Characterization NMR, FT-IR, LC-MS, X-ray crystallography
Biological Assays Kinase inhibition, antimicrobial susceptibility testing
Computational Analysis DFT, molecular docking, MD simulations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-
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Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.